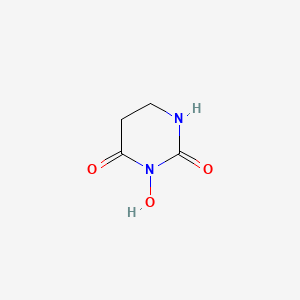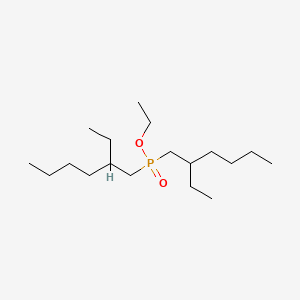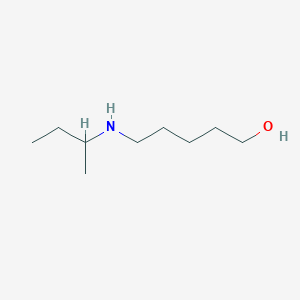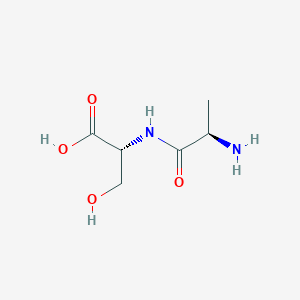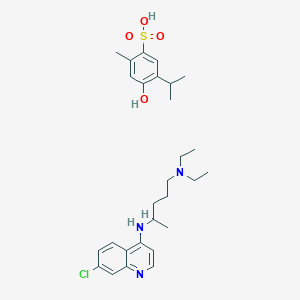
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid is a compound that combines two distinct chemical entities. The first part, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine, is commonly known as chloroquine, a well-known antimalarial drug. The second part, 4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid, is a derivative of sulfonic acid. This compound is of significant interest due to its diverse applications in medicine, particularly in the treatment of malaria and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions typically include the use of solvents like ethanol and the presence of a base to facilitate the substitution reaction. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and methanol. The reaction conditions vary depending on the desired product but typically involve controlled
Eigenschaften
CAS-Nummer |
72413-88-8 |
|---|---|
Molekularformel |
C28H40ClN3O4S |
Molekulargewicht |
550.2 g/mol |
IUPAC-Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C18H26ClN3.C10H14O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);4-6,11H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
HCJBGYXXSXBHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
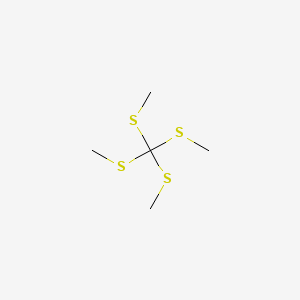
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
